REACTION_CXSMILES
|
[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[NH4+:6].[NH4+].[O-2:8].[Mg+2:9].[OH-]>O>[NH3:6].[OH2:2].[OH2:8].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Mg+2:9] |f:0.1.2,3.4,8.9.10.11.12.13.14.15.16|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[NH4+].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-2].[Mg+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at a temperature of not more than 200° C.
|
Name
|
|
Type
|
product
|
Smiles
|
N
|
Name
|
|
Type
|
product
|
Smiles
|
O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Mg+2]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |